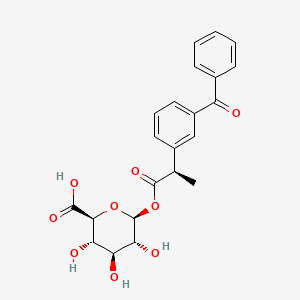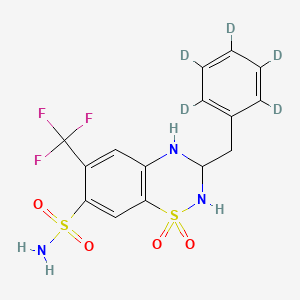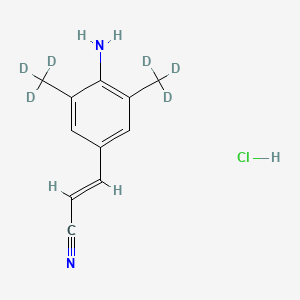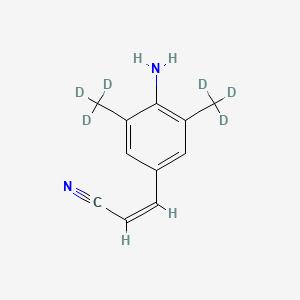
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) is a high-performance polymer known for its excellent mechanical properties and thermal stability. This compound is commonly used in the production of polycarbonates, which are widely utilized in various industrial applications due to their durability and resistance to impact and heat .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) typically involves a polycondensation reaction between carbonic dichloride (phosgene) and bisphenol A (4,4-(1-methylethylidene)bisphenol) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of high molecular weight polymers .
Industrial Production Methods
In industrial settings, the production of this polymer is often conducted in large-scale reactors where precise control over temperature, pressure, and reaction time is maintained. The process involves the continuous addition of reactants and the removal of by-products to achieve high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) undergoes various chemical reactions, including:
Substitution Reactions: The polymer can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions to yield bisphenol A and other degradation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic solutions are used, often at elevated temperatures to accelerate the reaction.
Major Products Formed
Substitution Reactions: Products include modified polycarbonates with different functional groups.
Hydrolysis: Major products include bisphenol A and carbonic acid derivatives.
Applications De Recherche Scientifique
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems and as a component in medical implants.
Industry: Applied in the production of high-strength, lightweight materials for automotive and aerospace industries
Mécanisme D'action
The mechanism of action of carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) involves the formation of strong covalent bonds between the monomer units, resulting in a highly stable polymer network. The molecular targets include the hydroxyl groups of bisphenol A, which react with carbonic dichloride to form the polymer backbone .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polycarbonate: Similar in structure and properties, but may differ in specific monomer units used.
Polyester: Shares some mechanical properties but differs in chemical composition and thermal stability.
Polyurethane: Similar applications in industry but has different chemical resistance and flexibility.
Uniqueness
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) is unique due to its combination of high thermal stability, mechanical strength, and resistance to chemical degradation. These properties make it particularly suitable for demanding applications in various fields .
Propriétés
Numéro CAS |
129510-06-1 |
|---|---|
Formule moléculaire |
C37H42Cl2O5 |
Poids moléculaire |
637.6 g/mol |
Nom IUPAC |
carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-[1-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexyl]phenol |
InChI |
InChI=1S/C21H26O2.C15H16O2.CCl2O/c1-15-12-20(2,3)14-21(13-15,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h4-11,15,22-23H,12-14H2,1-3H3;3-10,16-17H,1-2H3; |
Clé InChI |
OEOXQBZCMXOVIU-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(Cl)Cl |
SMILES canonique |
CC1CC(CC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(Cl)Cl |
Numéros CAS associés |
129510-06-1 |
Synonymes |
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohexylidene)bisphenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)
